molecular formula C17H24O5 B1325991 Ethyl 7-(2,5-dimethoxyphenyl)-7-oxoheptanoate CAS No. 898758-35-5

Ethyl 7-(2,5-dimethoxyphenyl)-7-oxoheptanoate

Cat. No.: B1325991
CAS No.: 898758-35-5
M. Wt: 308.4 g/mol
InChI Key: DRROUPKCJQINEV-UHFFFAOYSA-N
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Description

Ethyl 7-(2,5-dimethoxyphenyl)-7-oxoheptanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a heptanoate chain, which is further substituted with a 2,5-dimethoxyphenyl group and a ketone functional group at the seventh position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(2,5-dimethoxyphenyl)-7-oxoheptanoate typically involves the esterification of 7-(2,5-dimethoxyphenyl)-7-oxoheptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

7-(2,5-dimethoxyphenyl)-7-oxoheptanoic acid+ethanolH2SO4Ethyl 7-(2,5-dimethoxyphenyl)-7-oxoheptanoate+water\text{7-(2,5-dimethoxyphenyl)-7-oxoheptanoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 7-(2,5-dimethoxyphenyl)-7-oxoheptanoic acid+ethanolH2​SO4​​Ethyl 7-(2,5-dimethoxyphenyl)-7-oxoheptanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(2,5-dimethoxyphenyl)-7-oxoheptanoate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) followed by the addition of an alkyl halide.

Major Products Formed

    Oxidation: 7-(2,5-dimethoxyphenyl)-7-oxoheptanoic acid.

    Reduction: 7-(2,5-dimethoxyphenyl)-7-hydroxyheptanoate.

    Substitution: Various substituted derivatives depending on the alkyl halide used.

Scientific Research Applications

Ethyl 7-(2,5-dimethoxyphenyl)-7-oxoheptanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 7-(2,5-dimethoxyphenyl)-7-oxoheptanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can be hydrolyzed by esterases to release the active 7-(2,5-dimethoxyphenyl)-7-oxoheptanoic acid, which can then interact with its target. The methoxy groups on the phenyl ring may also play a role in modulating the compound’s activity by affecting its binding affinity to the target.

Comparison with Similar Compounds

Ethyl 7-(2,5-dimethoxyphenyl)-7-oxoheptanoate can be compared with other similar compounds, such as:

    Ethyl 7-phenyl-7-oxoheptanoate: Lacks the methoxy groups on the phenyl ring, which may result in different chemical reactivity and biological activity.

    Ethyl 7-(2,4-dimethoxyphenyl)-7-oxoheptanoate: Has methoxy groups at different positions on the phenyl ring, which can influence its chemical properties and interactions with molecular targets.

Properties

IUPAC Name

ethyl 7-(2,5-dimethoxyphenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O5/c1-4-22-17(19)9-7-5-6-8-15(18)14-12-13(20-2)10-11-16(14)21-3/h10-12H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRROUPKCJQINEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=C(C=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645819
Record name Ethyl 7-(2,5-dimethoxyphenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-35-5
Record name Ethyl 2,5-dimethoxy-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898758-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-(2,5-dimethoxyphenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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